3-(Bromomethyl)-2,4,6-trimethylpyridine
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Overview
Description
3-(Bromomethyl)-2,4,6-trimethylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the third position of a pyridine ring, which is further substituted with three methyl groups at the second, fourth, and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4,6-trimethylpyridine typically involves the bromination of 2,4,6-trimethylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group attached to the pyridine ring .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,4,6-trimethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products
Scientific Research Applications
3-(Bromomethyl)-2,4,6-trimethylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,4,6-trimethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound used in organic synthesis.
3-(Bromomethyl)indole: A bromomethyl derivative of indole with applications in medicinal chemistry.
Uniqueness
3-(Bromomethyl)-2,4,6-trimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and influences its reactivity compared to other bromomethyl derivatives .
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-(bromomethyl)-2,4,6-trimethylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3 |
InChI Key |
WEIWIMAWQXDSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CBr)C)C |
Origin of Product |
United States |
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